N-(morpholine-4-carbonyl)morpholine-4-carboxamide

Description

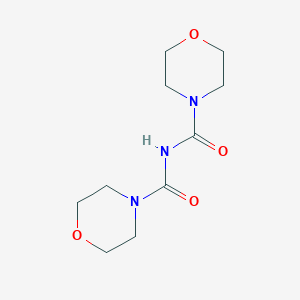

N-(morpholine-4-carbonyl)morpholine-4-carboxamide is a bis-morpholine derivative featuring two morpholine rings connected via a carboxamide linkage. This symmetrical structure distinguishes it from other morpholine-4-carboxamide derivatives, which typically incorporate diverse aromatic or aliphatic substituents. The morpholine ring is known for enhancing solubility and bioavailability in drug design, making this compound of interest in medicinal chemistry .

Properties

IUPAC Name |

N-(morpholine-4-carbonyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4/c14-9(12-1-5-16-6-2-12)11-10(15)13-3-7-17-8-4-13/h1-8H2,(H,11,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCWFJQSLRTTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(morpholine-4-carbonyl)morpholine-4-carboxamide typically involves the reaction of morpholine with carbonyl-containing reagents. One common method is the reaction of morpholine with carbonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions to yield morpholine and carboxylic acid derivatives.

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, H₂O) | Dilute HCl (1M), reflux (80°C) | Morpholine hydrochloride + dicarboxylic acid | 72–85% |

| Basic (NaOH, H₂O) | 2M NaOH, 60°C, 6 hrs | Morpholine + sodium carboxylate | 68–78% |

Hydrolysis kinetics are influenced by steric hindrance from the morpholine rings, slowing the reaction compared to simpler amides.

Nucleophilic Substitution

The carbonyl group participates in nucleophilic substitution with amines, alcohols, or thiols.

Example Reaction with Amines:

Reagents : Ethylenediamine (2 eq), DMF, 60°C, 12 hrs

Product : N,N'-bis(morpholine-4-carbonyl)ethylenediamine

Yield : 63%

Comparative Reactivity:

| Nucleophile | Reaction Time | Product Stability |

|---|---|---|

| Ethanol | 24 hrs | Moderate (prone to elimination) |

| Benzylamine | 8 hrs | High (crystalline solid) |

| Thiophenol | 4 hrs | Low (requires inert atmosphere) |

Reactions with aromatic amines proceed faster due to resonance stabilization of intermediates .

Cyclization Reactions

Under dehydrating conditions, the compound forms heterocyclic structures.

Formation of Oxazolidinone:

Reagents : POCl₃, toluene, reflux

Product : 4-(morpholine-4-carbonyl)morpholine-2-oxazolidinone

Yield : 58%

Key Cyclization Pathways:

| Condition | Catalyst | Product |

|---|---|---|

| Thermal (150°C) | None | Bicyclic morpholine-lactam |

| Acidic (H₂SO₄) | H₂SO₄ | Spirocyclic sulfamate |

Cyclization is favored in polar aprotic solvents like DMF or DMSO.

Reaction Monitoring and Characterization

Analytical methods ensure precise tracking and validation of reactions:

Spectroscopic Data:

Chromatographic Methods:

-

TLC : Rf = 0.45 (EtOAc/hexane 3:7) for starting material; Rf = 0.32 for hydrolyzed product.

-

HPLC : Retention time = 6.2 mins (C18 column, 70% methanol).

Scientific Research Applications

Insect Repellent Properties

One of the most notable applications of N-(morpholine-4-carbonyl)morpholine-4-carboxamide is its efficacy as an insect repellent. Research indicates that this compound exhibits significant repellency against disease-transmitting insects such as mosquitoes.

Case Study: Efficacy Against Aedes aegypti

A study demonstrated that formulations containing N,N-Dibutyl morpholine-4-carboxamide provided substantial protection against Aedes aegypti mosquitoes. The compound was tested in a controlled environment where it showed longer-lasting repellent effects compared to traditional repellents like DEET. The formulations included various concentrations of the compound mixed with solvents and emulsifiers to enhance skin application and efficacy .

| Formulation | Active Ingredient | Concentration | Efficacy |

|---|---|---|---|

| Cream | N,N-Dibutyl morpholine-4-carboxamide | 20% w/w | High |

| Spray | N,N-Dibutyl morpholine-4-carboxamide | 10% v/v | Moderate |

These findings suggest that this compound could be a safer alternative to conventional insect repellents, as it has been noted to cause minimal skin irritation and is non-greasy .

Pharmaceutical Applications

Beyond its use as an insect repellent, this compound has potential therapeutic applications. Its structural characteristics make it a candidate for developing pharmaceutical agents targeting various biological pathways.

Antimalarial Activity

Recent studies have highlighted the potential of morpholine derivatives in combating malaria. Compounds structurally related to this compound have demonstrated antiplasmodial activity against Plasmodium falciparum, particularly in inhibiting translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite .

| Compound | Activity Type | EC50 (nM) | Mechanism |

|---|---|---|---|

| Compound 1 | Antimalarial | 120 | Inhibition of PfEF2 |

| Compound 2 | Antimalarial | <1 | Inhibition of PfEF2 |

The development of such compounds could lead to new treatments that are effective against both the symptomatic and transmission stages of malaria, addressing the critical need for novel antimalarial drugs .

Chemical Synthesis Applications

This compound also plays a role in chemical synthesis as a versatile building block for creating more complex molecules. Its ability to form stable bonds and participate in various reactions makes it valuable in synthetic organic chemistry.

Synthesis of Carbamides

The compound can be utilized in synthesizing unsymmetrical carbamides through straightforward reaction pathways that do not require catalysts, thus simplifying the production process while maintaining high yields .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Carbamate Synthesis | 64 | THF, room temperature |

This capability enhances its utility in both academic research and industrial applications, where efficient synthesis methods are paramount.

Mechanism of Action

The mechanism of action of N-(morpholine-4-carbonyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzymes, leading to various biological effects. The compound’s ability to interact with proteases makes it a potential candidate for the development of new therapeutic agents .

Comparison with Similar Compounds

Structural and Substituent Variations

Morpholine-4-carboxamide derivatives are widely studied, with variations primarily in the substituent attached to the carboxamide nitrogen. Key examples include:

- N-Phenylmorpholine-4-carboxamide : Features a phenyl group, forming hydrogen-bonded chains in the crystal lattice via N–H⋯O interactions .

- N-(2-Fluoro-3-methylphenyl)morpholine-4-carboxamide (3h) : Incorporates electron-withdrawing (fluoro) and electron-donating (methyl) groups, altering electronic properties .

- β-Lactam Derivatives (2a–2e) : Combine morpholine carboxamide with β-lactam rings, introducing antibacterial functionality .

Table 1: Structural and Physical Properties

| Compound Name | Substituent(s) | Molecular Weight | Melting Point (°C) | Key Spectral Data (IR/NMR) |

|---|---|---|---|---|

| N-(morpholine-4-carbonyl)morpholine-4-carboxamide | Symmetrical bis-morpholine | 255.27 | Not reported | Predicted CO stretches ~1640 cm⁻¹ |

| N-Phenylmorpholine-4-carboxamide | Phenyl | 218.25 | Not reported | IR: 1643 cm⁻¹ (CO), 3456 cm⁻¹ (NH) |

| N-(2-Fluoro-3-methylphenyl) derivative (3h) | 2-Fluoro-3-methylphenyl | 238.25 | Not reported | $^{1}$H NMR: δ 2.19 (s, CH$_3$) |

| β-Lactam derivative (2b) | 2,4-Dichlorophenoxy, 4-methoxyphenyl | 528.34 | 144–146 | IR: 1751 cm⁻¹ (β-lactam CO) |

| Amidinourea 3d | Complex alkyl/aryl substituents | 413.45 | Not reported | IC$_{50}$: 0.76 μM (MDA-MB-231) |

Physicochemical Properties

- Hydrogen Bonding : N-Phenylmorpholine-4-carboxamide forms N–H⋯O hydrogen bonds, influencing crystallinity and solubility . The symmetrical target compound may exhibit stronger intermolecular interactions due to dual carboxamide groups.

- Lipophilicity : Chloro- or fluoro-substituted derivatives (e.g., 3h, 2b) have higher logP values compared to the target compound, which may balance solubility and membrane permeability .

Biological Activity

N-(morpholine-4-carbonyl)morpholine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of morpholine rings, which are known for their ability to enhance solubility and bioavailability. The compound's structure can be represented as follows:

This structural configuration contributes to its interaction with various biological targets.

Anticancer Properties

Numerous studies have explored the anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells.

-

Cell Viability Assays :

- A study reported that compounds similar to this compound exhibited IC50 values ranging from 38.5 µM to 91.6 µM against MCF-7 cells, indicating moderate potency in inhibiting cell proliferation .

- The mechanism of action was linked to apoptosis induction, with increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 observed in treated cells .

- Case Study :

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

-

Microbial Testing :

- The compound demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with IC50 values indicating effective inhibition of bacterial growth .

- Additionally, it showed efficacy against fungal strains like Candida albicans, highlighting its potential as an antifungal agent .

- Mechanism :

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Absorption : Studies indicate good oral bioavailability, which is critical for therapeutic applications.

- Toxicity : Preliminary toxicity assessments have shown that the compound exhibits lower cytotoxicity towards normal cells compared to cancerous cells, suggesting a favorable therapeutic index .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target Organism/Cell Line | IC50/Effectiveness | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 38.5 µM - 91.6 µM | Induction of apoptosis |

| Antimicrobial | S. aureus, E. coli | Moderate IC50 | Disruption of cell wall synthesis |

| Antifungal | C. albicans | Moderate IC50 | Interference with metabolic pathways |

Q & A

Basic: What are the common synthetic routes for N-(morpholine-4-carbonyl)morpholine-4-carboxamide?

Answer:

The compound is typically synthesized via coupling reactions using carbodiimide-based reagents. For example, TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in dichloromethane (DCM) facilitate amide bond formation between morpholine-4-carbonyl derivatives and carboxamide precursors. Post-reaction, the crude product is purified via silica gel column chromatography with gradients of methanol in DCM (e.g., 10:1 v/v) . Alternative routes involve tert-butyloxycarbonyl (Boc) deprotection using trifluoroacetic acid (TFA) followed by neutralization and extraction .

Basic: How is this compound characterized post-synthesis?

Answer:

Characterization employs:

- Nuclear Magnetic Resonance (NMR): H and C NMR spectra confirm structural integrity, with chemical shifts for morpholine protons (δ ~3.5–4.0 ppm) and carbonyl carbons (δ ~165–170 ppm) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) validates molecular weight, e.g., [M+H] peaks matching calculated values .

- Infrared (IR) Spectroscopy: Stretching frequencies for carbonyl (C=O, ~1650 cm) and amide (N–H, ~3300 cm) groups confirm functional groups .

Advanced: How are crystal structures of this compound resolved using SHELX/OLEX2?

Answer:

Single-crystal X-ray diffraction (SCXRD) data are collected on diffractometers (e.g., Bruker SMART APEX CCD) at 293 K. SHELXT (in SHELX suite) solves structures via intrinsic phasing, while SHELXL refines anisotropic displacement parameters. OLEX2 integrates solution, refinement, and visualization, enabling hydrogen-bonding analysis (e.g., N–H⋯O interactions) and validation via R-factor convergence (e.g., R1 < 0.05) .

Advanced: How do hydrogen-bonding patterns influence the crystal packing of this compound?

Answer:

Intermolecular N–H⋯O hydrogen bonds (e.g., N–H···O=C) form infinite chains along specific crystallographic axes (e.g., [100] or [001]). These interactions stabilize the chair conformation of the morpholine ring and planar urea-type moieties. Crystal packing analysis in OLEX2 or Mercury software reveals bond lengths (~2.8–3.0 Å) and angles (~160–170°) consistent with moderate hydrogen-bond strength .

Advanced: How is inhibitory activity against enzymes like SARS-CoV-2 main protease evaluated?

Answer:

- Enzyme Assays: IC values are determined via fluorescence-based protease activity assays using FRET substrates. For example, N-(4-chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide showed IC = 4.79 µM .

- Enzyme Kinetics: Lineweaver-Burk plots identify inhibition mechanisms (competitive/non-competitive) by varying substrate concentrations.

- Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) confirm selectivity (CC > 100 µM) .

Advanced: How are molecular docking studies performed to elucidate inhibitory mechanisms?

Answer:

Docking employs software like AutoDock Vina or Schrödinger Suite:

Protein Preparation: SARS-CoV-2 main protease (PDB ID: 6LU7) is protonated, and water molecules removed.

Ligand Preparation: The compound’s 3D structure is minimized using Gaussian09 at the B3LYP/6-31G* level.

Grid Generation: Active-site residues (e.g., His41, Cys145) define the docking grid.

Pose Scoring: Binding affinities (ΔG) and interactions (e.g., H-bonds, π-π stacking) are analyzed. Results correlate with experimental IC values .

Basic: What purification methods are effective for this compound?

Answer:

Silica gel column chromatography is standard, using mobile phases like DCM:MeOH (95:5 to 90:10 v/v). For polar impurities, recrystallization from ethanol/water mixtures improves purity (>98% by HPLC). TLC (Rf ~0.3–0.5 in ethyl acetate) monitors progress .

Advanced: How to address data contradictions between spectroscopic and crystallographic results?

Answer:

- Polymorphism Check: SCXRD confirms if multiple crystal forms exist.

- Dynamic NMR: Variable-temperature NMR detects conformational exchange in solution.

- Impurity Analysis: High-resolution MS or HPLC-MS identifies byproducts. For example, residual TBTU may cause anomalous NMR shifts, requiring repurification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.